Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
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Overview
Description
Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic organic compound. It is part of the pyrrolopyridine family, which is known for its significant biological activities and applications in medicinal chemistry. The compound’s structure includes a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves multiple steps. One common method starts with the iodination of a pyrrolo[3,2-c]pyridine precursor. This is followed by esterification to introduce the methyl ester group at the carboxylate position. The reaction conditions often involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound’s derivatives are studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor binding sites, thereby modulating their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation events crucial for cell signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- 3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
Uniqueness
Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both iodine and methyl ester groups. These features contribute to its distinct reactivity and biological activity compared to other pyrrolopyridine derivatives.
Properties
Molecular Formula |
C10H9IN2O2 |
---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
methyl 3-iodo-1-methylpyrrolo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9IN2O2/c1-13-5-7(11)6-4-12-8(3-9(6)13)10(14)15-2/h3-5H,1-2H3 |
InChI Key |
MXNGVMYQCVTEKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CN=C(C=C21)C(=O)OC)I |
Origin of Product |
United States |
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